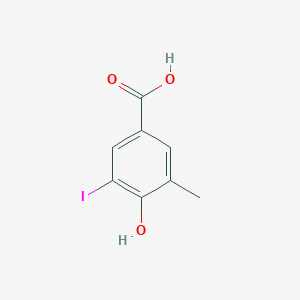

4-Hydroxy-3-iodo-5-methylbenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a broad class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group, with one or more hydrogen atoms on the benzene ring replaced by other atoms or groups. The nature and position of these substituents profoundly influence the physical, chemical, and biological properties of the molecule.

The acidity of the carboxylic acid group, for instance, is highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups, such as halogens, tend to increase the acidity of the benzoic acid, while electron-donating groups, like alkyl groups, generally decrease it. This principle is fundamental to understanding the reactivity and potential interactions of 4-hydroxy-3-iodo-5-methylbenzoic acid in a biological system. The interplay of the hydroxyl, iodo, and methyl groups on its benzene ring creates a distinct electronic and steric environment that dictates its specific characteristics and research applications.

Overview of Key Structural Features and Functional Groups

The molecular architecture of this compound is defined by a benzene ring substituted with four different functional groups at specific positions, which imparts a unique set of properties to the molecule.

| Property | Value |

| Molecular Formula | C8H7IO3 |

| Molecular Weight | 278.04 g/mol |

| CAS Number | 1195666-68-2 |

The key functional groups and their influence are:

Carboxylic Acid Group (-COOH): This acidic group is a primary site for ionization and can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group can significantly contribute to the molecule's interaction with proteins. Its position relative to the other substituents is critical for its reactivity.

Iodine Atom (-I): The large and polarizable iodine atom is a key feature. It is known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. In the context of transthyretin, the iodine atoms can occupy halogen binding pockets within the protein's central channel. pdbj.org

Methyl Group (-CH3): This alkyl group is generally considered to be electron-donating and can influence the acidity of the carboxylic acid. It also adds to the steric bulk of the molecule, which can affect how it fits into the binding site of a target protein.

The specific arrangement of these groups on the benzene ring—the hydroxyl and carboxylic acid groups in a para relationship, with the iodo and methyl groups flanking the hydroxyl group—creates a distinct three-dimensional shape and electronic distribution that is central to its research focus.

Current Research Landscape and Emerging Areas of Investigation

The primary area of academic research for this compound and its derivatives is in the development of therapeutic agents for transthyretin (TTR) amyloidosis (ATTR) . nih.govnih.govacc.orgbohrium.combohrium.com ATTR is a progressive and often fatal disease caused by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, leading to conditions like polyneuropathy and cardiomyopathy. nih.govacc.org

The main therapeutic strategy is to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into monomers that are prone to misfolding. nih.gov Small molecules that can bind to the thyroxine-binding sites of TTR can act as kinetic stabilizers. nih.gov

Research in this area has shown that iodinated benzoic acid derivatives can be effective TTR stabilizers. pdbj.org The iodine atoms of these compounds can form favorable interactions within the halogen binding pockets of the TTR channel, mimicking the binding of the natural ligand, thyroxine. pdbj.org While much of the research has focused on di-iodinated compounds like 3,5-diiodosalicylic acid, the unique substitution pattern of this compound makes it a compound of interest for further investigation. pdbj.org

Emerging research is likely to focus on:

Synthesis of Derivatives: The synthesis of a series of analogs of this compound to explore the structure-activity relationship and optimize binding affinity and selectivity for TTR.

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the efficacy of this compound and its derivatives in inhibiting TTR fibril formation and its potential to halt or reverse the progression of ATTR. This includes evaluating its activity against both wild-type and mutant forms of TTR. pdbj.org

Crystallographic Studies: Obtaining the crystal structure of TTR in complex with this compound would provide invaluable atomic-level insights into its binding mode and guide the rational design of more potent inhibitors. pdbj.orgrcsb.orgrcsb.org

The table below summarizes some of the key compounds mentioned in the context of TTR amyloidosis research and their roles:

| Compound Name | Role/Significance in Research |

| This compound | A potential transthyretin stabilizer under investigation. |

| Tafamidis | An approved drug for the treatment of ATTR cardiomyopathy that acts as a TTR kinetic stabilizer. acc.orgbohrium.com |

| Tolcapone | A drug repurposed for ATTR that has shown potent TTR stabilization. acc.orgnih.gov |

| 3,5-Diiodosalicylic acid | An iodinated salicylic (B10762653) acid derivative studied for its binding to TTR. pdbj.org |

| Inotersen | An antisense oligonucleotide therapeutic that reduces TTR production. bohrium.com |

| Patisiran | An RNA interference therapeutic that reduces TTR production. bohrium.com |

| Vutrisiran | A next-generation RNA interference therapeutic for ATTR. nih.gov |

| Eplontersen | An antisense oligonucleotide in development for ATTR. nih.gov |

The ongoing research into this compound and related compounds holds promise for the development of novel and more effective treatments for the debilitating conditions associated with transthyretin amyloidosis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IO3 |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

4-hydroxy-3-iodo-5-methylbenzoic acid |

InChI |

InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |

InChI Key |

XLDBSVVEXIEAFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid

Established Synthetic Pathways to the Target Compound

The creation of 4-hydroxy-3-iodo-5-methylbenzoic acid can be achieved through well-documented synthetic routes. These methods primarily involve multi-step sequences starting from readily available precursors or the direct, selective iodination of a substituted benzoic acid.

Multi-Step Approaches from Precursors

One common strategy for synthesizing this compound involves a multi-step reaction sequence starting from a different substituted benzene (B151609) derivative. A notable example is the synthesis from 4-amino-3-methylbenzonitrile. This process involves a two-step reaction: the first step is a diazotization reaction using sodium nitrite (B80452) (NaNO₂) and aqueous sulfuric acid (H₂SO₄), followed by the introduction of iodine using potassium iodide (KI). The second step involves the hydrolysis of the nitrile group to a carboxylic acid using aqueous sodium hydroxide (B78521) (NaOH). chemicalbook.com

Another multi-step approach could start from 4-hydroxy-3-methylbenzoic acid, which is also known as 4,3-cresotic acid. hmdb.catargetmol.com This precursor would then undergo a regioselective iodination to introduce the iodine atom at the desired position.

Regioselective Iodination Strategies of Aromatic Carboxylic Acids

The direct iodination of aromatic carboxylic acids is a powerful tool for the synthesis of iodo-substituted benzoic acids. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming iodine atom. In the case of 4-hydroxy-3-methylbenzoic acid, the hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is meta-directing. The interplay of these electronic and steric effects guides the regioselectivity of the iodination reaction.

Various reagents and conditions can be employed for the iodination of aromatic compounds. These include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). organic-chemistry.orgorgsyn.org For instance, N-iodosuccinimide in the presence of a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of methoxy- or methyl-substituted aromatic compounds under mild conditions. organic-chemistry.org

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to achieve transformations with high efficiency and selectivity. The synthesis of this compound can benefit from these advancements, particularly in the area of transition metal-catalyzed C-H functionalization.

Transition Metal-Catalyzed C-H Iodination of Benzoic Acids (e.g., Iridium Catalysis)

Transition metal catalysis offers a direct and atom-economical route to the C-H iodination of benzoic acids. Iridium-based catalysts have emerged as particularly effective for the ortho-iodination of benzoic acids. acs.orgnih.govresearchgate.netdiva-portal.org These methods often utilize the carboxylic acid group as a directing group to achieve high regioselectivity.

A notable iridium-catalyzed protocol allows for the ortho-selective iodination of a variety of benzoic acids under remarkably mild conditions. acs.orgresearchgate.netdiva-portal.org This system often employs a simple iridium(III) complex and can proceed in the absence of additives like bases or silver salts, which increases its functional group tolerance. acs.orgresearchgate.netdiva-portal.org The reactions are typically carried out in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and can tolerate air and moisture. acs.orgresearchgate.netdiva-portal.org This approach has been successfully applied to a wide range of electron-rich and electron-poor benzoic acids, demonstrating its broad applicability. nih.gov

| Catalyst System | Key Features |

| Iridium(III) complex | High ortho-selectivity, mild reaction conditions, additive-free. acs.orgresearchgate.netdiva-portal.org |

| Palladium(II) catalysis | Can be performed in aqueous media. researchgate.net |

Exploration of Reaction Mechanisms in Catalyzed Iodination

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For the iridium-catalyzed ortho-iodination of benzoic acids, mechanistic investigations have revealed key insights. The catalytic cycle is proposed to involve an Ir(III)/Ir(V) redox couple. acs.orgresearchgate.netdiva-portal.org

The generally accepted mechanism proceeds through the following key steps:

C-H Activation/Metalation: The iridium catalyst coordinates to the carboxylic acid directing group, facilitating the activation and cleavage of the ortho-C-H bond to form an iridacycle intermediate. acs.orgnih.gov

Oxidative Addition: The iodinating agent, such as N-iodosuccinimide (NIS), undergoes oxidative addition to the iridium center, leading to a high-valent Ir(V) species.

Reductive Elimination: The aryl and iodo ligands on the Ir(V) center undergo reductive elimination to form the C-I bond and regenerate the Ir(III) catalyst. nih.gov

The solvent, particularly HFIP, has been shown to play a critical role in these reactions, potentially by stabilizing key intermediates and lowering the activation energy of certain steps. nih.gov Mechanistic studies have also highlighted that the turnover-limiting step can be substrate-dependent. nih.gov

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of this compound and the impurities present.

Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. google.comgoogleapis.com The choice of solvent is critical for effective purification. Sometimes, the addition of water to a solution of the product in an organic solvent can induce crystallization. google.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For instance, an acidic aqueous solution can be used to remove basic impurities, or a basic aqueous solution can be used to extract the acidic product from a non-polar organic solvent. google.com

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). The components of the mixture travel at different rates, allowing for their separation. While effective, this method can be less practical for large-scale purifications.

Washing: The crude solid can be washed with various solvents to remove specific impurities. For example, washing with a non-polar solvent like hexane (B92381) can remove non-polar byproducts, while washing with a dilute acid or base solution can remove basic or acidic impurities, respectively. researchgate.net

In some cases, a combination of these techniques is necessary to achieve the desired purity of this compound. For instance, an initial extraction might be followed by crystallization to obtain a highly pure product.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for chemical modification of 4-hydroxy-3-iodo-5-methylbenzoic acid, readily undergoing reactions such as esterification. The esters, in turn, can be hydrolyzed back to the parent carboxylic acid.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the ester product. For sterically hindered hydroxybenzoic acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, non-corrosive, recyclable ion-exchange resins have been employed as catalysts to achieve high yields of the corresponding esters google.com.

Another effective method for the esterification of hydroxybenzoic acids is reaction with a halocarbon, like benzyl (B1604629) chloride, in a homogeneous liquid phase with a non-quaternizable tertiary amine as a catalyst. This process is generally conducted at temperatures between 70°C and 120°C google.com. The choice of reaction conditions and catalyst can be tailored to the specific alcohol and desired ester.

For instance, the esterification of various substituted benzoic acids has been extensively studied. While specific data for this compound is not prevalent, the principles governing the esterification of analogous compounds, such as other hydroxybenzoic acids, are directly applicable google.comgoogle.com.

Table 1: Representative Esterification Conditions for Substituted Hydroxybenzoic Acids

| Carboxylic Acid | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylic (B10762653) Acid | Benzyl Chloride, N,N-diisopropylethylamine | --- | 100 | High | google.com |

This table presents data for analogous compounds to illustrate typical reaction conditions for the esterification of this compound.

Hydrolysis of Esters to the Carboxylic Acid

The reverse reaction of esterification, the hydrolysis of esters back to the carboxylic acid and an alcohol, is a fundamental transformation. youtube.com This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the microscopic reverse of Fischer-Speier esterification and is also an equilibrium process. To drive the reaction to completion, an excess of water is typically used. ambeed.combyjus.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. masterorganicchemistry.com This method is often preferred for its irreversibility and generally high yields. masterorganicchemistry.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is another site for chemical modification. For instance, in a study on the synthesis of various derivatives from 3,5-dihalo-4-hydroxybenzoic acid methyl esters, the hydroxyl group was reacted with 4-methyl-benzenesulfonyl isocyanate to form a sulfonylamino-carbonyloxy derivative. researchgate.net Furthermore, the hydroxyl group can be alkylated, for example, with a methyl group, to form the corresponding methoxy (B1213986) derivative. researchgate.net These reactions highlight the potential for functionalization at the hydroxyl position to synthesize a range of derivatives with potentially interesting biological or material properties.

Aromatic Substitution Reactions of the Iodinated Benzene (B151609) Ring

The benzene ring of this compound is substituted with both electron-donating (hydroxyl and methyl) and electron-withdrawing (carboxylic acid and iodo) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. The carboxylic acid is a meta-directing deactivator, and the iodine atom is a deactivating ortho-, para-director. msu.edumsu.edu

The directing effects of these substituents will influence the position of any further electrophilic aromatic substitution reactions. The powerful ortho-, para-directing effect of the hydroxyl group is likely to dominate, directing incoming electrophiles to the positions ortho to it (and meta to the carboxylic acid). However, the existing iodine and methyl groups already occupy these positions. The remaining unsubstituted position on the ring is ortho to the carboxylic acid and meta to the hydroxyl group. The directing effects of the present substituents are somewhat opposed, making the prediction of the site of further substitution complex without experimental data. msu.edu Generally, strongly activating groups like hydroxyls can promote reactions like nitration and halogenation. msu.edumsu.edumasterorganicchemistry.comyoutube.com

Mechanistic Elucidation of Key Chemical Transformations (e.g., Ir(III)/Ir(V) Catalytic Cycles)

Recent advances in C-H activation have led to the development of iridium-catalyzed reactions for the functionalization of benzoic acids. These reactions often proceed through well-defined catalytic cycles. For instance, the ortho-iodination of benzoic acids can be catalyzed by an Ir(III) complex. acs.org Mechanistic investigations suggest that the reaction can proceed via an Ir(III)/Ir(V) catalytic cycle. acs.org This involves an initial C-H activation step, followed by oxidation of the iridium center from Ir(III) to Ir(V) upon reaction with an iodinating agent, and subsequent reductive elimination to form the iodinated product and regenerate the Ir(III) catalyst. acs.org

Similarly, iridium-catalyzed ortho-methylation of benzoic acids has been reported. nih.gov These reactions also leverage a carboxylate-directed C-H activation mechanism. The catalytic cycle is thought to involve the iridium catalyst, an oxidant, and a methylating agent. While a definitive Ir(III)/Ir(V) cycle is not always explicitly proposed for methylation, the underlying principles of C-H activation and functionalization by the iridium center are consistent. nih.gov

In the context of oxidative coupling reactions, iridium catalysts have been shown to facilitate the reaction of benzoic acids with alkynes to form naphthalene (B1677914) derivatives. acs.org This transformation involves a 1:2 coupling accompanied by decarboxylation, highlighting the diverse reactivity that can be achieved with iridium catalysis. The proposed mechanisms for these reactions often involve initial C-H bond cleavage directed by the carboxylate group, followed by insertion of the alkyne and subsequent reaction steps. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| Benzyl chloride |

| N,N-diisopropylethylamine |

| Salicylic acid |

| 4-methyl-benzenesulfonyl isocyanate |

| Benzene |

| Nitric acid |

| Iron |

| Tin |

| Sodium sulfide |

| Ammonium (B1175870) hydroxide |

| 3,5-dihalo-4-hydroxybenzoic acid methyl esters |

| Naphthalene |

Advanced Spectroscopic Characterization of 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the molecular connectivity and environment of each atom can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-hydroxy-3-iodo-5-methylbenzoic acid, we can predict the ¹H NMR spectrum by analyzing its structural analogues, primarily 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde) and 3-iodo-4-methylbenzoic acid. chemicalbook.comnih.govnih.govchemicalbook.comresearchgate.netchegg.com

In this compound, one would expect distinct signals for the methyl protons, the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The methyl group protons would appear as a singlet, likely in the range of δ 2.3-2.5 ppm, based on data for similar methylated benzoic acids. The two aromatic protons are in different chemical environments and would therefore be expected to appear as two distinct singlets or narrow doublets due to very small long-range coupling. Their chemical shifts would be influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing and deshielding iodo and carboxylic acid groups.

For the analogue 5-iodovanillin, the ¹H NMR spectrum in DMSO-d₆ shows signals for the aldehyde proton (δ ~9.76 ppm), two aromatic protons (δ ~7.89 and ~7.42 ppm), and the methoxy (B1213986) protons (δ ~3.91 ppm). chemicalbook.com The aromatic protons appear as doublets with a small coupling constant, indicative of a meta relationship. chemicalbook.com This provides a strong basis for predicting the aromatic region of our target compound.

Table 1: ¹H NMR Data for Analogues of this compound

| Compound Name | Solvent | Chemical Shift (δ) and Multiplicity |

| 5-Iodovanillin | DMSO-d₆ | 9.76 (s, 1H, CHO), 7.89 (d, J=1.7 Hz, 1H, Ar-H), 7.42 (d, J=1.7 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃) chemicalbook.com |

| 3-Iodo-4-methylbenzoic acid | - | Data not fully available, but would show characteristic aromatic and methyl signals. nih.govchemicalbook.com |

| 4-Methylbenzoic acid | DMSO-d₆ | 12.80 (s, 1H, COOH), 7.84 (d, J=6.5 Hz, 2H, Ar-H), 7.29 (d, J=7.9 Hz, 2H, Ar-H), 2.36 (s, 3H, CH₃) rsc.org |

This is an interactive data table. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. We can predict the approximate chemical shifts by examining data from its analogues, such as 5-iodovanillin and other substituted benzoic acids. nih.govrsc.orgrsc.orgchegg.com

The spectrum of this compound is expected to show eight distinct signals: one for the carboxylic acid carbon (δ ~167-173 ppm), six for the aromatic carbons, and one for the methyl carbon (δ ~20-22 ppm). The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom (C-I) is expected at a lower field (δ ~85-95 ppm) due to the heavy atom effect. The carbons attached to the hydroxyl (C-OH) and carboxylic acid (C-COOH) groups would be deshielded, while the carbon attached to the methyl group would be slightly shielded.

The ¹³C NMR spectrum of 5-iodovanillin in DMSO-d₆ shows signals at approximately δ 191.0 (C=O), 152.4, 150.6, 134.0, 131.6, 116.1, 93.0 (C-I), and 59.8 (OCH₃). nih.govchegg.com This data is highly valuable for estimating the chemical shifts of the aromatic carbons in the target molecule.

Table 2: ¹³C NMR Data for Analogues of this compound

| Compound Name | Solvent | Chemical Shifts (δ) |

| 5-Iodovanillin | DMSO-d₆ | 191.0, 152.4, 150.6, 134.0, 131.6, 116.1, 93.0, 59.8 nih.govchegg.com |

| 3-Iodo-4-methylbenzoic acid | CDCl₃ | Data available but specific shifts not itemized in the provided search results. nih.gov |

| 4-Methylbenzoic acid | DMSO-d₆ | 167.8, 143.5, 129.8, 129.6, 128.5, 21.6 rsc.org |

| Benzoic acid | CDCl₃ | 172.6, 133.9, 130.3, 129.4, 128.6 rsc.org |

This is an interactive data table. Click on the headers to sort.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for establishing the connectivity between protons and carbons.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For this compound, this would confirm the assignments of the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C-4 and C-6), as well as the carbon of the methyl group itself (C-5). The aromatic protons would show correlations to neighboring carbons, and the hydroxyl proton could show a correlation to the carbon it is attached to (C-4). While specific 2D NMR data for the target compound or its immediate analogues were not found in the search results, these techniques would be standard procedure in a full structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp band in the region of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the carboxylic acid and the phenol (B47542) will be found in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively. Finally, C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The IR spectrum of the analogue 5-iodovanillin shows a hydroxyl stretch at 3236 cm⁻¹ and a carbonyl stretch at 1685 cm⁻¹. nih.gov For 4-hydroxybenzoic acid, the carboxylic acid O-H stretch is observed at 3449 cm⁻¹, the phenolic O-H stretch at 1588 cm⁻¹, and the carbonyl C=O stretch at 1663 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Analogues

| Compound Name | O-H Stretch (Carboxylic Acid) (cm⁻¹) | O-H Stretch (Phenol) (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| 5-Iodovanillin | - | 3236 | 1685 (aldehyde) | - |

| 4-Hydroxybenzoic acid | 3449 | 1588 | 1663 | - researchgate.net |

| Benzoic acid | 3300-2500 (broad) | - | 1760 | - nih.gov |

This is an interactive data table. Click on the headers to sort.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar functional groups and symmetric vibrations often give strong signals in Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₈H₇IO₃) is calculated to be 279.9440 Da.

Table 1: Theoretical Isotopic Composition of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.0000 | 8 | 96.0000 |

| ¹H | 1.0078 | 7 | 7.0546 |

| ¹⁶O | 15.9949 | 3 | 47.9847 |

| ¹²⁷I | 126.9045 | 1 | 126.9045 |

| Total | 279.9438 |

Note: This table presents the calculation of the monoisotopic mass.

Experimental HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming its elemental composition. For its methyl ester analogue, methyl 4-hydroxy-3-iodobenzoate, the exact mass has been reported as 277.94399 Da, which aligns with its chemical formula C₈H₇IO₃. miamioh.edu

Electron ionization mass spectrometry (EI-MS) of aromatic carboxylic acids typically results in a series of characteristic fragmentation patterns that can be used to deduce the structure of the molecule. docbrown.info For this compound, the following fragmentation pathways are anticipated:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical from the carboxyl group, which would result in a fragment ion with an m/z of 263. This is often a prominent peak in the mass spectrum of benzoic acids. docbrown.info

Loss of a water molecule (-H₂O): The presence of a hydroxyl group ortho to the carboxylic acid can facilitate the loss of a water molecule, a phenomenon known as the "ortho effect". nih.gov While the substituents in this compound are not in the ortho position, intramolecular interactions could still potentially lead to water loss, resulting in a fragment at m/z 262.

Decarboxylation (-COOH): Loss of the entire carboxyl group as a radical is another characteristic fragmentation pathway for benzoic acids, which would yield a fragment ion at m/z 235. docbrown.info

Loss of iodine (-I): The carbon-iodine bond can also undergo cleavage, leading to the loss of an iodine radical and the formation of a fragment ion at m/z 153.

Loss of a methyl radical (-•CH₃): Cleavage of the methyl group from the aromatic ring would result in a fragment ion at m/z 265.

The relative abundance of these fragment ions provides a "fingerprint" that is unique to the molecule's structure. The analysis of these patterns, often aided by tandem mass spectrometry (MS/MS) techniques, is a powerful tool for structural elucidation. researchgate.netfu-berlin.de

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment | Lost Neutral Species | Predicted m/z |

|---|---|---|

| [M-OH]⁺ | •OH | 263 |

| [M-H₂O]⁺ | H₂O | 262 |

| [M-COOH]⁺ | •COOH | 235 |

| [M-I]⁺ | •I | 153 |

| [M-CH₃]⁺ | •CH₃ | 265 |

Note: The relative intensities of these peaks would depend on the ionization conditions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound at the time of this writing. cam.ac.ukcam.ac.uk However, the crystal structures of numerous related benzoic acid derivatives have been determined, which can provide insights into the likely solid-state conformation of the target molecule. For instance, the crystal structure of a related compound could reveal details about the planarity of the benzene (B151609) ring, the orientation of the carboxyl and hydroxyl groups, and the nature of the intermolecular hydrogen bonding network that dictates the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the compound.

The UV-Vis spectrum of 4-hydroxybenzoic acid, the parent compound, shows a λmax at 256 nm. caymanchem.com The introduction of substituents onto the aromatic ring typically influences the position and intensity of the absorption bands. The methyl group is an electron-donating group, while the iodine atom has a more complex effect due to its electronegativity and the presence of lone pairs of electrons. The hydroxyl group is a strong activating group. It is expected that the combination of the iodo and methyl groups on the 4-hydroxybenzoic acid scaffold would lead to a bathochromic shift (a shift to longer wavelengths) of the λmax. This is due to the extension of the conjugated π-system and the electronic perturbations caused by the substituents. shimadzu.com For comparison, the related compound 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been studied, and its electronic transitions are well-characterized. researchgate.net Without experimental data for this compound, a precise λmax cannot be stated, but it would be anticipated to be in the range of 260-280 nm.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable for this purpose. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of an acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation and peak shape. Detection would typically be performed using a UV detector set at the λmax of the compound. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Several HPLC methods have been developed for the analysis of hydroxybenzoic acids and related compounds. nih.gov

Table 3: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm (estimated λmax) |

| Injection Volume | 10 µL |

Note: This is a hypothetical method based on typical conditions for similar analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of various chemical compounds. In the context of substituted benzoic acids, such as this compound and its analogues, LC-MS provides invaluable data on their retention behavior and structural characteristics through mass analysis.

Detailed Research Findings

Research into the LC-MS analysis of substituted benzoic acids reveals chromatographic and spectrometric behaviors that are highly dependent on the nature and position of the substituents on the aromatic ring. Typically, reversed-phase liquid chromatography is employed, where the retention time of a compound is influenced by its polarity. The mass spectrometric data, particularly from tandem mass spectrometry (MS/MS), offers insights into the molecular weight and fragmentation patterns, which are crucial for structural elucidation.

For hydroxybenzoic acid derivatives, the ionization process in the mass spectrometer, often electrospray ionization (ESI), usually results in the formation of a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation of these precursor ions in the collision cell of a tandem mass spectrometer provides a characteristic fingerprint for each compound.

A common fragmentation pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. For instance, in the analysis of dihydroxybenzoic acid isomers, a characteristic transition from a precursor ion at a mass-to-charge ratio (m/z) of 153 to a product ion at m/z 109 is observed, corresponding to this loss of CO₂. rrml.ro Similarly, monohydroxybenzoic acids exhibit a transition from m/z 137 to m/z 93. vu.edu.au For benzoic acid itself, a transition from m/z 121 to 77 is characteristic. psu.edu

In the case of halogenated aromatic compounds, such as those containing iodine, dehalogenation can sometimes be observed in the mass spectrometer, influenced by the analytical conditions. The presence of a methyl group can lead to the formation of a stable tropylium (B1234903) ion fragment.

While specific LC-MS data for this compound is not extensively documented in publicly available literature, its behavior can be predicted based on the established patterns of its analogues. With a molecular weight of approximately 280 g/mol , its deprotonated molecule [M-H]⁻ would have an m/z of 279. Expected fragmentation would likely involve the loss of CO₂ to yield a fragment ion around m/z 235, and potentially the loss of the iodine atom.

The following tables summarize the LC-MS data for several analogues of this compound, as well as predicted data for the target compound itself, based on the analysis of its structural components.

Table 1: LC-MS Data for Analogues of this compound

| Compound Name | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Typical Retention Time (min) |

| Benzoic Acid | C₇H₆O₂ | 121 | 77 | 3.520 massbank.eu |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 137 | 93 | 2.548 massbank.eu |

| 4-Hydroxy-3-methylbenzoic acid | C₈H₈O₃ | 151 | 107, 77 | Not Available |

| 2,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 153 | 109 | 11.82 researchgate.net |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | C₉H₁₀O₅ | 197 | 182, 153, 125 | Not Available |

Note: Retention times are highly dependent on the specific chromatographic conditions (e.g., column, mobile phase, flow rate) and are provided for relative comparison where available from the cited sources.

Table 2: Predicted LC-MS Data for this compound

| Compound Name | Molecular Formula | Predicted Precursor Ion [M-H]⁻ (m/z) | Predicted Key Fragment Ions (m/z) |

| This compound | C₈H₇IO₃ | 279 | 235 (loss of CO₂), 152 (loss of I), 108 (loss of I and CO₂) |

Note: The predicted fragmentation is based on the known fragmentation patterns of substituted benzoic acids.

The comprehensive analysis of these analogues through LC-MS provides a solid foundation for the identification and characterization of this compound, even in the absence of extensive direct studies. The predictable nature of fragmentation patterns within this class of compounds allows for a high degree of confidence in structural assignments.

Computational and Theoretical Investigations of 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational approaches allow for the detailed investigation of electronic structure, geometry, and the prediction of various spectroscopic parameters, providing a molecular-level picture that complements experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Hydroxy-3-iodo-5-methylbenzoic acid, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic properties. mdpi.comnih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, the benzene (B151609) ring is expected to be largely planar. The substituents—carboxyl (-COOH), hydroxyl (-OH), iodo (-I), and methyl (-CH₃)—will adopt specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The results of conformational analysis through DFT are generally found to be consistent with experimental data from single-crystal X-ray diffraction. tandfonline.com

The electronic structure is heavily influenced by the nature of the substituents. The hydroxyl and methyl groups are electron-donating, increasing the electron density of the aromatic ring, while the carboxylic acid group is electron-withdrawing. libretexts.org The iodine atom exhibits a dual nature; it is electronegative but also highly polarizable, capable of forming halogen bonds. DFT calculations, through methods like Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule, identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net This analysis helps in understanding the molecule's reactivity, acidity, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting electronic transitions. scielo.org.zanih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT (Illustrative) This table presents expected values based on DFT calculations on analogous substituted benzoic acids.

| Parameter | Predicted Value/Observation | Significance |

| Optimized Geometry | Planar aromatic ring | Minimizes steric strain and maximizes π-orbital overlap. |

| Carboxyl group may be slightly twisted | Balance between conjugation and steric effects. | |

| Bond Lengths (Å) | C-I: ~2.10 Å | Reflects the covalent bond between carbon and the large iodine atom. |

| C-O (hydroxyl): ~1.36 Å | Typical for a phenolic C-O bond. | |

| C-C (carboxyl): ~1.49 Å | Standard single bond length. | |

| C=O (carboxyl): ~1.21 Å | Typical for a carbonyl double bond. | |

| Mulliken Atomic Charges | Negative charge on O atoms | Highlights regions of high electron density, potential H-bond acceptors. |

| Positive charge on I atom (σ-hole) | Indicates potential for halogen bonding. | |

| HOMO-LUMO Gap | ~4-5 eV | Determines kinetic stability and dictates UV-Vis absorption properties. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the isotropic shielding tensors for each nucleus in the optimized geometry (often using the GIAO method) and applying a linear scaling, a theoretical spectrum can be generated. nih.govnih.gov This allows for the assignment of experimental peaks to specific atoms, which can be particularly challenging in complex, multi-substituted molecules. For this compound, distinct chemical shifts would be predicted for the two aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The frequencies of characteristic stretching and bending modes, such as the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carbonyl, and various aromatic C-H and C-C vibrations, can be predicted. researchgate.net Comparing these calculated frequencies with experimental IR spectra helps confirm the molecular structure and the presence of specific functional groups.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govbioone.org The calculations yield the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net For this compound, electronic transitions would primarily involve the promotion of an electron from π orbitals of the benzene ring (like the HOMO) to anti-bonding π* orbitals (like the LUMO). The presence of substituents significantly modulates these transition energies. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents expected values based on computational studies of analogous aromatic compounds. Experimental values may vary.

| Spectroscopy Type | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.0-8.0 | Shifts are influenced by adjacent I, OH, and COOH groups. |

| Methyl H: ~2.3 | Typical for a methyl group on an aromatic ring. | ||

| -COOH H: 10.0-13.0 | Broad signal, highly dependent on solvent and concentration. | ||

| -OH H: 5.0-7.0 | Broad signal, position varies with solvent and H-bonding. | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl C: 165-175 | Characteristic for a carboxylic acid. |

| C-I: 90-100 | The "heavy atom effect" of iodine causes significant upfield shifting. | ||

| C-OH: 155-165 | Downfield shift due to the electronegative oxygen. | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch (acid dimer): 2500-3300 | Very broad band due to strong hydrogen bonding. |

| C=O stretch: 1680-1710 | Typical for an aromatic carboxylic acid. | ||

| O-H stretch (phenol): ~3600 | Can be sharp (free) or broad (H-bonded). | ||

| UV-Vis Spectroscopy | Electronic Transition (λₘₐₓ, nm) | ~250 nm and ~290 nm | Corresponds to π → π* transitions within the substituted benzene ring. bioone.org |

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the feasibility and rate of a reaction. nih.govrsc.org

For this compound, a plausible reaction to investigate computationally is its behavior as an antioxidant, specifically its reaction with free radicals like the hydroxyl radical (•OH). scielo.org.zaresearchgate.net Such reactions are critical in atmospheric chemistry and biology. rsc.orgnih.gov

The mechanism would likely proceed via one of several pathways:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a radical, forming a stable phenoxyl radical on the parent molecule. Computational studies on other phenolic compounds suggest this is often a favored pathway. scielo.org.za

Radical Adduct Formation: The •OH radical could add to the aromatic ring at various positions. The potential barriers for these addition reactions are often lower than for hydrogen abstraction. rsc.org

DFT calculations can be used to model these pathways. By calculating the energies of the transition states for both hydrogen abstraction from the -OH group and radical addition to the ring, one can predict which mechanism is kinetically favored (i.e., has the lower energy barrier). nih.govrsc.org Furthermore, the calculations can predict the most likely site of radical addition by comparing the activation energies for attack at the different available carbon atoms on the ring. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state correctly connects the reactants and the intended products. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal (crystal packing) is dictated by a subtle balance of intermolecular forces. Computational analysis is key to understanding these interactions, which control physical properties like melting point and solubility. For this compound, hydrogen bonds and halogen bonds are expected to be the dominant forces.

Hydrogen Bonding

The molecule contains two strong hydrogen bond donors (the carboxyl -OH and the phenolic -OH) and two acceptors (the carbonyl oxygen and the hydroxyl oxygen).

Carboxylic Acid Dimer: Like most benzoic acids, this compound is highly likely to form a robust, centrosymmetric dimer in the solid state. This involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govchemistryguru.com.sg This is one of the most reliable and predictable synthons in crystal engineering.

Hydroxyl Group Interactions: The phenolic -OH group can act as a hydrogen bond donor to the carboxyl or hydroxyl group of a neighboring molecule, linking the primary dimers into more extended chains or sheets. researchgate.netlibretexts.org In some hydroxybenzoic acid isomers, intramolecular hydrogen bonds are possible, but the para position of the hydroxyl group relative to the carboxyl group in this molecule precludes this, favoring intermolecular bonding. chemistryguru.com.sg

Halogen Bonding

The iodine atom on the aromatic ring is a key feature for directing crystal packing. Due to the electron-withdrawing nature of the C-I bond, the iodine atom has a region of positive electrostatic potential on its outer surface, known as a sigma-hole (σ-hole). nih.gov This positive region can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (an electron donor) such as an oxygen or nitrogen atom from an adjacent molecule. This interaction is termed a halogen bond. semanticscholar.org

I···O Interactions: In the crystal structure of this compound, the iodine atom is expected to form halogen bonds with the oxygen atoms of either the carbonyl or the hydroxyl groups of neighboring molecules. rsc.orgpsu.edu These interactions are geometrically specific, with the C-I···O angle typically being close to 180°. rsc.org The strength of halogen bonds increases in the order Cl < Br < I, making the iodine in this compound a potent halogen bond donor. oup.com

The interplay between the strong hydrogen-bonding dimers and the directional halogen bonds would ultimately define the three-dimensional supramolecular architecture of the crystal.

Table 3: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry | Significance |

| Hydrogen Bond | Carboxyl (-COOH) | Carbonyl Oxygen (=O) | O-H···O distance: ~1.6-1.8 Å | Forms robust centrosymmetric dimers, a primary structural motif. nih.gov |

| Hydrogen Bond | Phenolic (-OH) | Carbonyl or Hydroxyl Oxygen | O-H···O distance: ~1.8-2.0 Å | Links dimers into extended 1D, 2D, or 3D networks. researchgate.net |

| Halogen Bond | Iodine (-I) | Carbonyl or Hydroxyl Oxygen | C-I···O angle: ~160-180° | Highly directional interaction that helps guide crystal packing. rsc.orgpsu.edu |

| π-π Stacking | Benzene Ring | Benzene Ring | Inter-planar distance: ~3.5-3.8 Å | Weaker interactions that contribute to stabilizing the packing of aromatic rings. |

Synthesis and Chemical Diversification of Analogues and Derivatives of 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid

Exploration of Isomeric Forms and Their Synthesis (e.g., 2-hydroxy-5-iodo-4-methylbenzoic acid, 4-hydroxy-5-iodo-2-methylbenzoic acid)

2-Hydroxy-5-iodo-4-methylbenzoic acid: The synthesis of this isomer has not been extensively detailed in the provided search results. However, general methods for the iodination of substituted hydroxybenzoic acids can be inferred. A plausible route could involve the direct iodination of 2-hydroxy-4-methylbenzoic acid. The directing effects of the hydroxyl and carboxyl groups would likely influence the position of iodination.

4-Hydroxy-5-iodo-2-methylbenzoic acid: The production of 5-iodo-2-methylbenzoic acid often results in the formation of the 3-iodo-2-methylbenzoic acid isomer as a by-product, which poses separation challenges. googleapis.com One approach to synthesize 5-iodo-2-methylbenzoic acid involves the reaction of 2-methylbenzoic acid with iodine and sodium periodate (B1199274) in the presence of an acid catalyst. googleapis.com Another method utilizes the reaction of 2-methylbenzoic acid with potassium iodide in the presence of thallium(III) trifluoroacetate. googleapis.com A process for producing 4-hydroxy-2-methylbenzoic acid has been developed, which could serve as a precursor for subsequent iodination to yield 4-hydroxy-5-iodo-2-methylbenzoic acid. google.com This process involves the carboxylation of a potassium salt of 2-tert-butyl-5-methylphenol, followed by further reaction steps. google.com

| Isomer | Starting Material | Key Reagents/Conditions | Reference |

| 5-Iodo-2-methylbenzoic acid | 2-Methylbenzoic acid | Iodine, Sodium periodate, Acid catalyst | googleapis.com |

| 5-Iodo-2-methylbenzoic acid | 2-Methylbenzoic acid | Potassium iodide, Thallium(III) trifluoroacetate | googleapis.com |

| 4-Hydroxy-2-methylbenzoic acid | 2-tert-Butyl-5-methylphenol | Potassium hydroxide (B78521), Carbon dioxide | google.com |

Related Iodinated Benzoic Acid Derivatives (e.g., 3-iodo-5-methylbenzoic acid, 4-hydroxy-3,5-diiodobenzoic acid, 4-hydroxy-3-iodobenzoic acid)

The synthesis of related iodinated benzoic acids provides a broader understanding of the chemical space around the parent compound.

3-Iodo-5-methylbenzoic acid: This compound is a known chemical entity with established properties. biosynth.com Its synthesis can be achieved through various organic reactions, likely involving the iodination of 3-methylbenzoic acid or the modification of other functionalized benzene (B151609) rings.

4-Hydroxy-3,5-diiodobenzoic acid: This di-iodinated derivative can be synthesized from 4-hydroxybenzoic acid. chemicalbook.comorgsyn.org A common method involves reacting 4-hydroxybenzoic acid with iodine monochloride in an aqueous solution of sulfuric acid. chemicalbook.com The reaction is typically heated to drive it to completion, yielding the product as a precipitate. chemicalbook.com An alternative preparation uses iodine and sodium periodate in the presence of an acid catalyst. googleapis.com

4-Hydroxy-3-iodobenzoic acid: This compound is a key intermediate and can be synthesized through the iodination of 4-hydroxybenzoic acid. biosynth.comnih.govscbt.com The reaction can be carried out using various iodinating agents. It has been noted as an impurity in some preparations. lgcstandards.com

| Derivative | Starting Material | Key Reagents/Conditions | Yield | Reference |

| 4-Hydroxy-3,5-diiodobenzoic acid | 4-Hydroxybenzoic acid | Iodine monochloride, Sulfuric acid, Water, 80°C | 93% | chemicalbook.com |

| 2-Hydroxy-3,5-diiodobenzoic acid | Salicylic (B10762653) acid | Iodine monochloride, Glacial acetic acid, Water, 80°C | 91-92% | orgsyn.org |

| 4-Hydroxy-3-iodobenzoic acid | 4-Hydroxybenzoic acid | Iodinating agents | - | biosynth.comnih.govscbt.com |

Derivatives with Modified Functional Groups (e.g., 4-hydroxy-3-iodo-5-methoxybenzonitrile, 3-iodo-4-hydroxy-5-methoxybenzaldehyde)

Modifying the functional groups on the aromatic ring leads to derivatives with potentially different chemical and biological activities.

4-Hydroxy-3-iodo-5-methoxybenzonitrile: This benzonitrile (B105546) derivative is a known compound. biosynth.comsigmaaldrich.com Its synthesis likely starts from vanillin (B372448), which is 4-hydroxy-3-methoxybenzaldehyde. The aldehyde group can be converted to a nitrile group through various synthetic methods. studylib.netyoutube.com One approach involves the conversion of the aldehyde to an oxime, followed by dehydration. Subsequent iodination would yield the final product.

3-Iodo-4-hydroxy-5-methoxybenzaldehyde (5-Iodovanillin): This compound is a derivative of vanillin and can be prepared by the direct iodination of vanillin. nih.gov The reaction introduces an iodine atom at the 5-position of the vanillin ring.

3-Iodo-4-hydroxybenzaldehyde: This aldehyde can be synthesized from 3-hydroxybenzaldehyde (B18108) by reaction with iodine and potassium iodide in an aqueous ammonium (B1175870) hydroxide solution. chemicalbook.com Another route involves the demethylation of 3-iodo-4-methoxybenzaldehyde (B1300997) using a reagent like boron tribromide. chemicalbook.com

| Derivative | Starting Material | Key Reagents/Conditions | Reference |

| 4-Hydroxy-3-iodo-5-methoxybenzonitrile | Vanillin (proposed) | Nitrile formation reagents, Iodinating agents | biosynth.comsigmaaldrich.comstudylib.netyoutube.com |

| 3-Iodo-4-hydroxy-5-methoxybenzaldehyde | Vanillin | Iodinating agents | nih.gov |

| 3-Iodo-4-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | Iodine, Potassium iodide, Ammonium hydroxide | chemicalbook.com |

| 3-Iodo-4-hydroxybenzaldehyde | 3-Iodo-4-methoxybenzaldehyde | Boron tribromide | chemicalbook.com |

Synthesis of Polyhalogenated Benzoic Acid Derivatives

The synthesis of polyhalogenated benzoic acids involves the introduction of multiple halogen atoms onto the benzoic acid core. These compounds are often prepared through direct halogenation of benzoic acid or its derivatives under forcing conditions. For instance, the synthesis of tetrahalogenobenzoyl fluorides can be achieved by reacting tetrahalogenobenzoic acids with a chlorinating agent like thionyl chloride, followed by treatment with hydrogen fluoride. google.com The synthesis of dihalogenated hydroxybenzoic acid esters and their subsequent conversion to other derivatives like hydrazides has also been reported. researchgate.net For example, 3,5-diiodo-4-methoxy-benzoic acid methyl ester can be prepared and then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. researchgate.net

Development of Complex Molecular Architectures Incorporating the 4-Hydroxy-3-iodo-5-methylbenzoic Acid Scaffold (e.g., components of natural product synthesis)

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including those inspired by natural products. For instance, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, a fungal metabolite, has been synthesized. nih.gov This synthesis demonstrates the utility of the substituted benzoic acid core in constructing natural product analogues. The iodinated nature of the primary scaffold allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for carbon-carbon bond formation. nbinno.com This enables the attachment of various other molecular fragments, leading to the development of complex architectures. The synthesis of benzoylthioureido phenyl derivatives targeting specific enzymes also highlights the use of benzoic acid derivatives in constructing complex bioactive molecules. nih.gov

Research Applications and Emerging Areas for 4 Hydroxy 3 Iodo 5 Methylbenzoic Acid

Versatile Building Block in Organic Synthesis

The molecular architecture of 4-hydroxy-3-iodo-5-methylbenzoic acid provides multiple reactive sites, rendering it a versatile building block in organic synthesis. The iodine atom, a bulky and effective leaving group, is particularly significant. It readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira coupling reactions. These methods are fundamental in constructing more complex molecular frameworks from simpler precursors.

The carboxylic acid and hydroxyl groups also offer avenues for diverse chemical transformations. The carboxyl group can be converted into esters, amides, or reduced to an alcohol, while the hydroxyl group can undergo etherification or esterification. This trifunctional reactivity allows for sequential and site-selective modifications, enabling the synthesis of complex, multi-functionalized molecules. The strategic position of the methyl, hydroxyl, and iodo groups on the aromatic ring influences the electronic properties and steric environment, guiding the regioselectivity of further chemical reactions.

Intermediate in Medicinal Chemistry Research and Drug Candidate Synthesis

In the field of medicinal chemistry, iodinated aromatic compounds are crucial intermediates for the development of new therapeutic agents. While direct applications of this compound are specific to targeted research, its structural motifs are found in various biologically active molecules. Iodinated compounds serve as key precursors in the synthesis of potential drug candidates. For instance, related structures like 3-iodo-4-methylbenzoic acid are utilized in the preparation of complex molecules for pharmaceutical research. guidechem.comsigmaaldrich.com The presence of an iodine atom allows for its replacement with other functional groups through coupling reactions, which is a common strategy in the lead optimization phase of drug discovery. This allows medicinal chemists to systematically modify a compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties.

Contribution to Agrochemical Research as an Intermediate

The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules, and halogenated benzoic acid derivatives are important intermediates in this industry. google.com Compounds like 3-iodo-4-methylbenzoic acid are noted for their role in preparing new bactericides and pesticides. guidechem.com The functional groups on this compound allow for its incorporation into larger, more complex structures designed to exhibit specific biological activities against agricultural pests or weeds. The synthesis of such agrochemicals often involves multi-step processes where the strategic use of intermediates with specific functionalization, like the title compound, is essential for achieving the desired final product with high yield and purity. google.com

Environmental Chemical Research

The study of this compound and similar compounds has significant implications in environmental science, particularly concerning water quality and safety.

A critical area of research involving iodinated aromatic acids is their emergence as disinfection byproducts (DBPs) in drinking water. nih.govresearchgate.net Water treatment processes, especially chloramination, can oxidize iodide naturally present in source waters. nih.govunc.edu This reactive iodine can then incorporate into natural organic matter, leading to the formation of a wide range of iodinated DBPs. researchgate.net

Studies have identified several iodoacids in disinfected water, including iodoacetic acid and (E)-2-iodo-3-methylbutenedioic acid. nih.govresearchgate.net These compounds are of significant concern because they have been shown to be substantially more cytotoxic and genotoxic than their chlorinated and brominated counterparts. nih.gov The formation of such compounds is particularly prevalent in water sources with high levels of bromide and iodide. nih.gov Given the structural similarities, the formation of hydroxylated and iodinated benzoic acid derivatives like this compound is a plausible outcome of these disinfection processes, warranting further investigation to assess potential human health risks. nih.gov

The potential health risks associated with iodinated DBPs necessitate robust and sensitive analytical methods for their detection and quantification in environmental samples. unc.edu The concentrations of these compounds in drinking water can be extremely low, often in the nanogram-per-liter (ng/L) range, posing a significant analytical challenge. unc.edu

To achieve the required sensitivity, detection methods typically involve a preconcentration step, such as solid-phase extraction (SPE), followed by a highly sensitive analytical technique. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method for the analysis of halogenated organic compounds. For non-volatile compounds like iodoacids, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. Other advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also used for the direct analysis of these polar compounds in water samples. The development of these sophisticated methods is crucial for monitoring the occurrence of iodinated DBPs, understanding their formation pathways, and ultimately minimizing public exposure to these potentially harmful substances. unc.edu

Advanced Materials and Technological Applications (e.g., electronics, photography)

The exploration of iodinated organic compounds in advanced materials is a growing area of research, with potential applications in electronics. The introduction of iodine atoms into aromatic molecules can significantly influence their electronic properties. Research has shown that positioning iodine atoms adjacent to each other on an aromatic ring can lead to the formation of a high-energy in-plane σ-antibonding orbital, which becomes the highest occupied molecular orbital (HOMO). acs.org This manipulation of frontier orbital energies can result in smaller HOMO-lowest unoccupied molecular orbital (HOMO-LUMO) gaps, a critical factor in the design of organic electronic materials. acs.org

While direct applications of this compound in electronic devices are not yet widely documented, its structure is analogous to compounds investigated for such purposes. Iodinated organic molecules, including derivatives of benzoic acid, are recognized as important intermediates in the synthesis of electronic materials and photoconductive materials. manac-inc.co.jpmanac-inc.co.jpmanac-inc.co.jp The presence of the iodine atom, combined with the other functional groups, offers possibilities for tuning the electronic and physical properties of polymers and other organic materials. For instance, iodinated oligomers of some conducting polymers have been computationally shown to possess smaller HOMO-LUMO gaps compared to their non-iodinated counterparts, suggesting potential for enhanced conductivity. acs.org

The field of functional materials also benefits from the unique chemistry of phenolic compounds. ntu.edu.sg The ability of phenols to form coatings and their inherent reactivity make them suitable for surface modifications in various biomedical and technological applications. ntu.edu.sg The specific contribution of the iodo and methyl groups on the 4-hydroxybenzoic acid scaffold in this context remains an area for further investigation. There is currently limited specific information available regarding the application of this compound in the field of photography.

Table 1: Potential Roles of this compound in Advanced Materials

| Application Area | Potential Role of the Compound | Relevant Structural Features |

| Organic Electronics | Precursor to or component of conductive polymers or organic semiconductors. | Iodine atom influencing HOMO-LUMO gap; Aromatic ring for π-stacking. acs.org |

| Functional Coatings | Monomer for creating functional surface coatings. | Phenolic hydroxyl group for adhesion and reactivity. ntu.edu.sg |

| Photoconductive Materials | Intermediate in the synthesis of photosensitive compounds. | Iodinated aromatic structure. manac-inc.co.jp |

Precursor in the Development of Radiopharmaceuticals for Diagnostic Imaging Research

One of the most promising research applications of this compound and its close analogs is in the field of nuclear medicine, specifically as precursors for the synthesis of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The presence of an iodine atom in the molecule is key to this application, as it allows for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through radioiodination reactions. nih.gov

A notable example that highlights this potential is the synthesis of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB), a reagent for the radioiodination of proteins. In this process, m-hydroxybenzoic acid is first converted to 3-hydroxy-4-[¹³¹I]iodobenzoic acid, a compound structurally very similar to the subject molecule, with a reported radiochemical yield of 65% using Chloramine-T as the oxidant. This intermediate is then further reacted to produce the final labeling agent. This demonstrates the feasibility of using a hydroxyl- and iodo-substituted benzoic acid core as a platform for developing radiolabeled compounds.

The general strategy involves synthesizing a precursor molecule that can be efficiently and rapidly labeled with a positron-emitting radionuclide. chempep.com Iodinated aromatic compounds are valuable precursors for PET tracers. nih.govradiopaedia.org The synthesis of these tracers often begins with a suitable precursor that dictates the efficiency of the radiolabeling step and the biological properties of the final radiopharmaceutical. chempep.com The development of novel radioligands is a critical aspect of advancing oncology research, enabling non-invasive imaging of biological targets and pathways. nih.gov

Table 2: Key Aspects of Using this compound Derivatives in Radiopharmaceutical Research

| Aspect | Description | Reference |

| Precursor Role | Serves as a starting material for the synthesis of radiolabeled imaging agents. | chempep.com |

| Radioiodination | The iodine atom allows for the incorporation of radioactive iodine isotopes. | nih.gov |

| Imaging Modality | Resulting radiopharmaceuticals are used in PET and SPECT imaging. | nih.govnih.gov |

| Example Intermediate | 3-hydroxy-4-[¹³¹I]iodobenzoic acid, synthesized from m-hydroxybenzoic acid. |

Applications in Biochemical Research as Synthetic Probes or Precursors for Biomolecules (e.g., synthetic growth factors)

In biochemical research, this compound serves as a valuable synthetic intermediate or building block for the creation of more complex, biologically active molecules. The combination of different functional groups on a single aromatic ring provides multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures.

Derivatives of aromatic carboxylic acids, particularly those with hydroxyl and halogen substituents, are known to exhibit physiological activity. The introduction of these groups can significantly enhance the biological properties of the parent molecule. Research into the synthesis of 3,5-dihalogeno-4-hydroxybenzoic acid esters has shown that these compounds can possess growth stimulant properties. For instance, 3,5-diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester, a compound with a di-iodinated hydroxybenzoic acid core, has been synthesized and evaluated for its biological activity. Such studies underscore the potential of iodinated hydroxybenzoic acids as synthons for developing new bioactive agents.

The phenolic hydroxyl group is a particularly important functional group in many biologically active compounds. nih.gov While there is no specific evidence of this compound being used to create synthetic growth factors, its structure as a substituted phenolic acid makes it a candidate for incorporation into larger molecules designed to mimic or interact with biological systems. The synthesis of such complex molecules often relies on the availability of versatile, functionalized building blocks. The ability to perform further chemical transformations on the carboxylic acid, hydroxyl, and iodo groups, as well as on the aromatic ring itself, makes this compound a useful tool for medicinal chemists and researchers in drug discovery and chemical biology.

Table 3: Potential Biochemical Research Applications of this compound

| Application | Role of the Compound | Key Chemical Features |

| Synthetic Probe Development | A core scaffold for building molecules to study biological processes. | Multiple functional groups for derivatization. |

| Precursor for Bioactive Molecules | A starting material for the synthesis of compounds with potential physiological effects. | Iodinated and hydroxylated aromatic acid structure. |

| Medicinal Chemistry | A building block in the design and synthesis of new therapeutic agents. | Versatile platform for structural modification. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Currently, there are no extensive academic studies focused solely on 4-Hydroxy-3-iodo-5-methylbenzoic acid. Its contribution to the academic landscape is implicitly as a potential, though not widely documented, synthetic intermediate. The synthesis of this compound would likely rely on established electrophilic aromatic substitution reactions. A plausible synthetic route would involve the iodination of 4-hydroxy-3-methylbenzoic acid. The regioselectivity of this reaction would be governed by the directing effects of the hydroxyl, methyl, and carboxyl groups on the aromatic ring.

The academic value of this compound lies in its specific substitution pattern, which offers a unique combination of functional groups for further chemical transformations. The presence of the iodine atom is particularly significant, as it provides a reactive site for various cross-coupling reactions, which are fundamental in modern organic synthesis.

| Property | Value |

| Molecular Formula | C8H7IO3 |

| CAS Number | 1195666-68-2 |

| Molecular Weight | 278.04 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1O)C(=O)O)I |

Identification of Unexplored Synthetic Avenues

The synthesis of polysubstituted benzoic acids is an area of continuous development, with a focus on improving efficiency, selectivity, and environmental sustainability. For this compound, several unexplored synthetic avenues could be pursued.

Advanced Catalytic Methods: Modern synthetic chemistry has seen the advent of powerful catalytic systems for C-H bond activation and functionalization. An unexplored avenue for the synthesis of this compound could involve the use of transition metal catalysts, such as iridium or palladium, to direct the iodination of a suitable benzoic acid precursor. acs.org These methods often offer higher regioselectivity and milder reaction conditions compared to traditional electrophilic substitution.